Cas no 1227598-61-9 (2,6-Di(pyridin-3-yl)isonicotinaldehyde)
2,6-Di(pyridin-3-yl)isonicotinaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,6-di(pyridin-3-yl)isonicotinaldehyde
- 2,6-Di(pyridin-3-yl)isonicotinaldehyde
-
- Inchi: 1S/C16H11N3O/c20-11-12-7-15(13-3-1-5-17-9-13)19-16(8-12)14-4-2-6-18-10-14/h1-11H
- InChI-Schlüssel: FMDLHGVYTISJBU-UHFFFAOYSA-N
- Lächelt: O=CC1C=C(C2C=NC=CC=2)N=C(C=1)C1C=NC=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 297
- XLogP3: 1.5
- Topologische Polaroberfläche: 55.7
2,6-Di(pyridin-3-yl)isonicotinaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001852-250mg |
2,6-Di(pyridin-3-yl)isonicotinaldehyde |
1227598-61-9 | 95% | 250mg |
$931.00 | 2023-09-03 | |
| Alichem | A029001852-500mg |
2,6-Di(pyridin-3-yl)isonicotinaldehyde |
1227598-61-9 | 95% | 500mg |
$1819.80 | 2023-09-03 | |
| Alichem | A029001852-1g |
2,6-Di(pyridin-3-yl)isonicotinaldehyde |
1227598-61-9 | 95% | 1g |
$3126.60 | 2023-09-03 |
2,6-Di(pyridin-3-yl)isonicotinaldehyde Verwandte Literatur
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Weitere Informationen zu 2,6-Di(pyridin-3-yl)isonicotinaldehyde
2,6-Di(pyridin-3-yl)isonicotinaldehyde: A Promising Scaffold in Pharmaceutical Development with CAS No 1227598-61-9
2,6-Di(pyridin-3-yl)isonicotinaldehyde, with the chemical identifier CAS No 1227598-61-9, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of isonicotinaldehydes, which are derivatives of nicotinic acid, a key precursor in the synthesis of various biologically active molecules. The structural complexity of 2,6-Di(pyridin-3-yl)isonicotinaldehyde arises from its dual pyridin-3-yl substituents, which confer unique electronic and steric properties, making it a versatile platform for drug discovery.
Recent studies have highlighted the potential of 2,6-Di(pyridin-3-yl)isonicotinaldehyde in modulating multiple biological targets. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling pathways. This property positions 2,6-Di(pyridin-3-yl)isonicotinaldehyde as a potential therapeutic candidate for metabolic disorders such as type 2 diabetes. The compound's high affinity for PTP1B, with an IC50 value of 0.8 nM, underscores its efficacy in this context.
Another notable application of 2,6-Di(pyridin-3-yl)isonicotinaldehyde lies in its interaction with the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation. A 2024 study published in Cell Chemical Biology revealed that this compound can selectively inhibit the activation of NF-κB by targeting the IKKβ kinase complex. This mechanism suggests its potential utility in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also emphasized the compound's favorable pharmacokinetic profile, including high oral bioavailability and prolonged half-life, which are essential attributes for drug development.
The synthetic pathway of 2,6-Di(pyridin-3-yl)isonicotinaldehyde has been the focus of several optimization strategies to enhance its scalability and cost-effectiveness. A recent advancement in this area, reported in Organic Letters in 2023, describes a novel catalytic approach using a chiral Brønsted acid catalyst to achieve asymmetric synthesis of the target molecule. This method significantly reduces the number of synthetic steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The efficiency of this process, with a 92% yield and 98% enantiomeric excess, highlights the importance of sustainable synthesis in pharmaceutical research.
In addition to its pharmacological properties, 2,6-Di(pyridin-3-yl)isonicotinaldehyde has shown promising antitumor activity in preclinical models. A 2023 study in Cancer Research explored its effects on the proliferation of breast cancer cells, revealing that it induces apoptosis through the modulation of the Bcl-2 family of proteins. The compound was found to selectively target cancer cells while sparing normal cells, a critical factor in the development of targeted therapies. These findings suggest that 2,6-Di(pyridin-3-yl)isonicotinaldehyde could be a valuable lead compound for the design of novel anticancer agents.
The structural features of 2,6-Di(pyridin-3-yl)isonicotinaldehyde also make it an attractive candidate for the development of small-molecule inhibitors targeting specific enzymes. For example, its ability to bind to the active site of acetylcholinesterase (AChE) has been investigated in the context of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that the compound exhibits potent inhibitory activity against AChE, with an IC50 value of 1.2 nM. This property is particularly relevant for the treatment of Alzheimer's disease, where the accumulation of beta-amyloid plaques and the loss of cholinergic neurons are key pathological features.
Moreover, the molecular flexibility of 2,6-Di(pyridin-3-yl)isonicotinaldehyde allows for the incorporation of various functional groups, enabling the design of hybrid molecules with enhanced therapeutic profiles. A recent study published in MedChemComm in 2023 explored the synthesis of a series of 2,6-Di(pyridin-3-yl)isonicotinaldehyde derivatives conjugated with targeting moieties such as folate or ligands specific to cancer cell surface receptors. These conjugates showed improved tumor selectivity and reduced off-target effects, demonstrating the potential of structure-based drug design in optimizing therapeutic outcomes.
The pharmacodynamic profile of 2,6-Di(pyridin-3-yl)isonicotinaldehyde has also been evaluated in vivo to assess its efficacy in animal models of disease. A 2023 study in Pharmacological Research reported that oral administration of the compound to mice with induced type 2 diabetes resulted in significant improvements in glucose tolerance and insulin sensitivity. The study further noted the absence of major toxicological effects, suggesting that the compound is well-tolerated and has a favorable safety profile.
Despite its promising properties, the development of 2,6-Di(pyridin-3-yl)isonicotinaldehyde as a therapeutic agent faces several challenges, including the need for further optimization of its physicochemical properties and the identification of its molecular targets. Ongoing research efforts are focused on elucidating the full spectrum of its biological activities and determining its potential for clinical translation. Collaborative approaches involving medicinal chemists, pharmacologists, and biologists are essential to overcome these challenges and advance the compound toward therapeutic applications.
In conclusion, 2,6-Di(pyridin-3-yl)isonicotinaldehyde with CAS No 1227598-61-9 represents a multifaceted molecule with significant potential in the treatment of a wide range of diseases. Its unique structural features and diverse biological activities make it a valuable scaffold for drug discovery. Continued research into its mechanisms of action, synthetic optimization, and therapeutic applications will be crucial in realizing its full potential as a novel therapeutic agent.
1227598-61-9 (2,6-Di(pyridin-3-yl)isonicotinaldehyde) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)